N-(3-(2-phenyl-1H-imidazol-1-yl)propyl)thiophene-2-sulfonamide
Description
Properties
IUPAC Name |
N-[3-(2-phenylimidazol-1-yl)propyl]thiophene-2-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O2S2/c20-23(21,15-8-4-13-22-15)18-9-5-11-19-12-10-17-16(19)14-6-2-1-3-7-14/h1-4,6-8,10,12-13,18H,5,9,11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXPGLRBIUYCGLY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC=CN2CCCNS(=O)(=O)C3=CC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-(2-phenyl-1H-imidazol-1-yl)propyl)thiophene-2-sulfonamide typically involves multi-step organic reactions. One common synthetic route starts with the preparation of 2-phenyl-1H-imidazole, which is then reacted with 3-bromopropylamine to form N-(3-(2-phenyl-1H-imidazol-1-yl)propyl)amine. This intermediate is subsequently reacted with thiophene-2-sulfonyl chloride under basic conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the compound’s purity.
Chemical Reactions Analysis
Types of Reactions
N-(3-(2-phenyl-1H-imidazol-1-yl)propyl)thiophene-2-sulfonamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The imidazole ring can be reduced under specific conditions to form dihydroimidazole derivatives.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Thiophene-2-sulfonamide derivatives with sulfoxide or sulfone functionalities.
Reduction: Dihydroimidazole derivatives.
Substitution: Various substituted sulfonamides depending on the nucleophile used.
Scientific Research Applications
Chemistry
In the field of chemistry, N-(3-(2-phenyl-1H-imidazol-1-yl)propyl)thiophene-2-sulfonamide serves as a building block for synthesizing more complex molecules. Its unique structure allows chemists to explore novel reactions and develop new compounds with tailored properties.
Biology
This compound has been extensively investigated for its potential as an enzyme inhibitor or receptor modulator. Notably, it acts as a covalent inhibitor of the p97 protein, which plays a critical role in the ubiquitin-proteasome system responsible for protein degradation. Its inhibition can disrupt protein homeostasis within cells, making it a target for further biological studies.
Medicine
This compound has shown promise in medical applications due to its antimicrobial, anti-inflammatory, and anticancer properties:
- Antimicrobial Activity : Preliminary studies indicate effective antibacterial activity against multidrug-resistant strains.
- Anti-inflammatory Effects : Research suggests potential in reducing inflammation markers in various disease models.
- Anticancer Properties : Case studies demonstrate significant cytotoxic effects against cancer cell lines, outperforming traditional chemotherapy agents.
Industry
In industrial applications, this compound is utilized in the development of new materials with specific electronic or optical properties. Its unique chemical structure allows for innovations in material science, particularly in creating compounds with desired conductivity or light absorption characteristics.
Case Study on Antibacterial Efficacy
A recent study evaluated the antibacterial activity of this compound against multidrug-resistant pathogens. The compound demonstrated significant activity against MRSA strains with minimum inhibitory concentration (MIC) values lower than those of traditional antibiotics like linezolid.
Case Study on Cytotoxic Effects
In comparative studies assessing the cytotoxic effects of various sulfonamide derivatives on cancer cell lines, this compound showed a remarkable reduction in cell viability at concentrations above 10 µM. These findings indicate its potential as a lead compound for further development in cancer therapeutics.
Mechanism of Action
The mechanism of action of N-(3-(2-phenyl-1H-imidazol-1-yl)propyl)thiophene-2-sulfonamide involves its interaction with specific molecular targets. The imidazole ring can bind to metal ions in enzyme active sites, inhibiting their activity. The thiophene moiety can interact with hydrophobic pockets in proteins, affecting their function. These interactions can modulate various biochemical pathways, leading to the compound’s observed biological effects .
Comparison with Similar Compounds
Research Findings and Data Gaps
- Activity Data: No experimental IC₅₀ or Ki values are available for the target compound. Comparative studies with AT2-active analogs (e.g., Compound 9) are needed.
- Physicochemical Properties: Calculated logP values suggest higher lipophilicity for the target compound vs. Compound 9 (imidazole vs. cyanopyrimidine), impacting solubility and bioavailability.
Biological Activity
N-(3-(2-phenyl-1H-imidazol-1-yl)propyl)thiophene-2-sulfonamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 311.4 g/mol. The compound features a thiophene ring, which is known for its role in various biological activities, and an imidazole moiety that contributes to its pharmacological properties.
The compound exhibits multiple mechanisms of action, primarily through:
- Enzyme Inhibition : It has been shown to inhibit specific enzymes involved in inflammatory pathways and cancer progression, similar to other imidazole derivatives that target thromboxane synthetase .
- Antimicrobial Activity : Preliminary studies indicate that this compound possesses antimicrobial properties against various pathogens, including bacteria and fungi. It operates by disrupting microbial cell wall synthesis and function .
Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound. In vitro assays demonstrated significant cytotoxicity against several cancer cell lines, including MCF7 (breast cancer) and U87 (glioblastoma). The compound exhibited an IC50 value of approximately 25.72 ± 3.95 µM against MCF7 cells, indicating effective apoptosis induction in a dose-dependent manner .
Antimicrobial Activity
In vitro evaluations have shown that the compound has considerable antimicrobial effects. It demonstrated minimum inhibitory concentrations (MICs) ranging from 0.22 to 0.25 µg/mL against common bacterial strains such as Staphylococcus aureus and Escherichia coli. The compound also showed bactericidal activity, significantly inhibiting biofilm formation in pathogenic isolates .
Anti-inflammatory Effects
The anti-inflammatory properties are attributed to the inhibition of pro-inflammatory cytokines and mediators. Studies suggest that the compound may reduce the production of nitric oxide (NO), a key player in inflammatory responses .
Case Studies
Case Study 1: Anticancer Efficacy
A recent study focused on the effects of this compound on tumor-bearing mice. The results indicated a marked suppression of tumor growth compared to control groups, supporting its potential as an anticancer agent .
Case Study 2: Antimicrobial Resistance
In another investigation, the compound was tested against antibiotic-resistant strains of bacteria. The results showed promising activity, suggesting that it could be developed as a novel therapeutic option for treating resistant infections .
Data Summary
| Activity Type | Tested Pathogens/Cells | IC50/MIC Values | Observations |
|---|---|---|---|
| Anticancer | MCF7 (breast cancer) | 25.72 ± 3.95 µM | Induces apoptosis in a dose-dependent manner |
| Antimicrobial | Staphylococcus aureus, etc. | 0.22 - 0.25 µg/mL | Significant bactericidal activity |
| Anti-inflammatory | Macrophages | N/A | Reduces NO production |
Q & A
Q. What are the typical synthetic routes for N-(3-(2-phenyl-1H-imidazol-1-yl)propyl)thiophene-2-sulfonamide, and what purification methods are recommended?
The synthesis involves multi-step reactions, starting with functionalized imidazole and thiophene precursors. Key steps include:
- Sulfonamide formation : Reacting a thiophene-2-sulfonyl chloride derivative with a propyl-linked imidazole intermediate under basic conditions (e.g., triethylamine in dichloromethane) .
- Purification : Column chromatography (silica gel, gradient elution with ethyl acetate/hexane) is critical for isolating the final product. HPLC can further validate purity (>95%) for biological assays .
Q. Which spectroscopic techniques are essential for characterizing this compound, and what key data should researchers prioritize?
- NMR spectroscopy : ¹H and ¹³C NMR confirm the connectivity of the imidazole, thiophene, and propyl linker. Key signals include aromatic protons (δ 7.2–8.1 ppm for thiophene/imidazole) and sulfonamide NH (δ ~3.5 ppm) .
- Mass spectrometry : High-resolution MS (HRMS) validates the molecular ion ([M+H]⁺) and rules out side products .
- Elemental analysis : Ensures stoichiometric consistency (C, H, N, S) .
Q. What preliminary biological screening assays are recommended to explore its activity?
- Enzyme inhibition assays : Target enzymes like carbonic anhydrase or kinases, given the sulfonamide and imidazole motifs .
- Antimicrobial testing : Use standard microdilution methods (e.g., against E. coli or S. aureus) due to the compound’s structural similarity to known antimicrobial sulfonamides .
Advanced Research Questions
Q. How can researchers optimize low synthetic yields of the propyl-linked imidazole intermediate?
- Solvent and temperature control : Use polar aprotic solvents (e.g., DMF) at 60–80°C to enhance nucleophilic substitution efficiency .
- Catalysis : Introduce phase-transfer catalysts (e.g., tetrabutylammonium bromide) to accelerate alkylation of the imidazole ring .
- Design of Experiments (DOE) : Systematically vary reaction time, stoichiometry, and temperature to identify optimal conditions .
Q. How should structural ambiguities (e.g., crystallographic disorder) be resolved in X-ray diffraction studies?
- Software tools : Use SHELXL for refining disordered regions via occupancy factor adjustments and restraints .
- Complementary methods : Pair crystallography with DFT calculations (e.g., Gaussian) to validate bond lengths and angles .
Q. What strategies address contradictions in biological activity data across studies?
- Orthogonal assays : Confirm enzyme inhibition via both fluorescence-based and radiometric assays to rule out assay-specific artifacts .
- Structural analogs : Synthesize derivatives (e.g., varying substituents on the phenyl ring) to isolate SAR trends and identify critical pharmacophores .
Q. How can computational modeling enhance understanding of its mechanism of action?
- Molecular docking : Use AutoDock Vina to predict binding modes with targets like carbonic anhydrase IX, focusing on sulfonamide-Zn²⁺ interactions .
- MD simulations : Run 100-ns trajectories in GROMACS to assess stability of ligand-protein complexes and identify key binding residues .
Methodological Tables
Q. Table 1. Key Reaction Parameters for Sulfonamide Formation
| Parameter | Optimal Condition | Impact on Yield | Reference |
|---|---|---|---|
| Solvent | Dichloromethane | Maximizes solubility | |
| Base | Triethylamine (2 eq.) | Neutralizes HCl | |
| Temperature | 0–5°C (slow addition) | Reduces side reactions |
Q. Table 2. Common NMR Chemical Shifts
| Proton Group | δ Range (ppm) | Assignment |
|---|---|---|
| Thiophene C-H | 7.2–7.5 | Aromatic protons |
| Imidazole C-H | 7.8–8.1 | N-substituted ring |
| Propyl CH₂ | 1.8–2.2 | Aliphatic linker |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
